1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

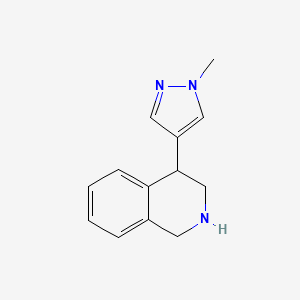

The compound is a complex organic molecule that contains several functional groups, including a pyridin-2-yl group, a thiazol-2-yl group, and a trifluoromethylphenyl group . These groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. For example, the pyridine ring might undergo electrophilic substitution, while the thiazole ring might participate in nucleophilic reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyridine and thiazole rings might influence its solubility, acidity/basicity, and stability .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

A considerable portion of the research focuses on developing efficient synthetic routes for derivatives of the mentioned compound. For instance, Li and Chen (2008) presented a method for synthesizing 1,3,4‐thiadiazol-2-yl urea derivatives using microwave irradiation, highlighting a faster and more efficient synthesis approach compared to conventional methods (Kejian Li & Wenbin Chen, 2008). Similarly, Molina et al. (1982) reported on the preparation of mesoionic derivatives of 1,3,4-oxadiazolo[3,2-a] pyridine and 1,3,4-thiadiazolo[3,2-a]pyridine, showcasing the versatility of these compounds in generating a broad spectrum of heterocyclic structures (P. Molina et al., 1982).

Biological Activities

The biological and pharmacological potentials of these compounds are a focal point of research, with several studies revealing their activities against various targets. Hafez and El-Gazzar (2020) synthesized novel pyridine derivatives with significant anticancer activities, underscoring the therapeutic potential of these molecules (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2020). Additionally, Machado et al. (2015) discovered 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4- thiadiazol-2-yl)urea derivatives showing potent activity against human chronic myeloid leukemia (CML) cell lines, illustrating the impact of structural modifications on biological efficacy (V. Machado et al., 2015).

Molecular Interactions and Structural Analysis

Research also extends to understanding the molecular interactions and structural characteristics of these compounds. Bhatia, Malkhede, and Bharatam (2013) explored the dynamic tautomerism and divalent N(I) character in N‐(Pyridin‐2‐yl)thiazol‐2‐amine, offering insights into the electron distribution and tautomeric preferences which could influence their reactivity and interaction with biological targets (Sonam Bhatia, Yogesh J. Malkhede, & P. Bharatam, 2013).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-(4-pyridin-2-yl-1,3-thiazol-2-yl)-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N4OS/c17-16(18,19)10-5-1-2-6-11(10)21-14(24)23-15-22-13(9-25-15)12-7-3-4-8-20-12/h1-9H,(H2,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBDSRWDGZPTLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopentyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide](/img/structure/B2714409.png)

![2-[4-(2-Phenylethyl)piperazin-1-yl]ethan-1-ol](/img/structure/B2714410.png)

![N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![(7'-chloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B2714415.png)

![3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2714422.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2714425.png)

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amino)methyl]-1,2-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2714426.png)

![4-tert-butyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2714427.png)